molecular formula C26H24N2O2 B11509453 (2E)-3-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one

(2E)-3-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one

Cat. No.: B11509453
M. Wt: 396.5 g/mol
InChI Key: QEOUWVQPXWLRFA-XQNSMLJCSA-N
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Description

(2E)-3-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a conjugated system with an indole moiety, making it a potential candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Methoxylation and Dimethylation: The indole ring is then methoxylated and dimethylated using appropriate reagents such as methyl iodide and sodium hydride.

    Coupling Reaction: The methoxylated and dimethylated indole is coupled with a diphenylprop-2-en-1-one derivative through a condensation reaction, often using a base like potassium carbonate in a polar solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale synthesis may employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Indole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine

    Anticancer Research: The compound may be studied for its potential anticancer properties due to its ability to interact with cellular targets.

    Neuroprotection: Indole derivatives have been investigated for their neuroprotective effects, and this compound may have similar applications.

Industry

    Dye Manufacturing: The compound can be used as a precursor in the synthesis of dyes and pigments.

    Material Science: It may be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-3-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one exerts its effects involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one: A simpler indole derivative with similar structural features.

    (2E)-3-(5-methoxy-1H-indol-3-yl)-1-phenylprop-2-en-1-one: Another methoxylated indole derivative with potential biological activities.

    (2E)-3-(1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one: A compound with a similar conjugated system but lacking the methoxy and dimethyl substitutions.

Uniqueness

(2E)-3-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one is unique due to its specific substitutions on the indole ring, which may confer distinct biological and chemical properties. The presence of methoxy and dimethyl groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

(E)-3-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C26H24N2O2/c1-17-18(2)27-25-21(17)14-15-22(26(25)30-3)28-23(19-10-6-4-7-11-19)16-24(29)20-12-8-5-9-13-20/h4-16,27-28H,1-3H3/b23-16+

InChI Key

QEOUWVQPXWLRFA-XQNSMLJCSA-N

Isomeric SMILES

CC1=C(NC2=C1C=CC(=C2OC)N/C(=C/C(=O)C3=CC=CC=C3)/C4=CC=CC=C4)C

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2OC)NC(=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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